molecular formula C5H4BrClN2O2S B13906453 6-Amino-5-bromo-3-pyridinesulfonyl chloride

6-Amino-5-bromo-3-pyridinesulfonyl chloride

Cat. No.: B13906453
M. Wt: 271.52 g/mol
InChI Key: WQTKHMZHQMFZDN-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-3-pyridinesulfonyl chloride is a chemical compound with the molecular formula C5H4BrClN2O2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-3-pyridinesulfonyl chloride typically involves the diazotization of 3-aminopyridine derivatives followed by substitution of the diazo group with a sulfonyl chloride group. The general steps are as follows :

    Starting Material: The process begins with substituted nicotinamides, which are converted to 3-aminopyridines through Hofmann amide degradation using sodium hypobromite.

    Diazotization: The 3-aminopyridines are then subjected to diazotization using nitrous acid to form diazonium salts.

    Substitution: The diazonium salts are subsequently treated with sulfur dioxide and chlorine to introduce the sulfonyl chloride group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-3-pyridinesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonic Acids: Resulting from oxidation reactions.

    Coupled Products: Various complex molecules formed through coupling reactions.

Scientific Research Applications

6-Amino-5-bromo-3-pyridinesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-3-pyridinesulfonyl chloride involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-bromo-3-pyridinesulfonyl chloride is unique due to the presence of both amino and bromo substituents on the pyridine ring, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

6-amino-5-bromopyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O2S/c6-4-1-3(12(7,10)11)2-9-5(4)8/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTKHMZHQMFZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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